7-Despropyl 7-Methyl Vardenafil
Description
Contextualization of Vardenafil (B611638) and its Metabolic Landscape in Research
Vardenafil is a potent and selective inhibitor of phosphodiesterase type 5 (PDE5), an enzyme primarily found in the corpus cavernosum of the penis. drugbank.comchemicalbook.com Its mechanism of action involves the inhibition of cGMP-specific PDE5, which leads to increased levels of cyclic guanosine (B1672433) monophosphate (cGMP), resulting in smooth muscle relaxation and increased blood flow. drugbank.comfda.gov
Rationale for Investigating 7-Despropyl 7-Methyl Vardenafil in Research Settings
The investigation of Vardenafil analogues, such as this compound, is driven by several scientific imperatives. This compound is recognized as a known impurity of Vardenafil, sometimes referred to as "Vardenafil - Impurity A". The presence of impurities in a drug substance can have significant implications for its quality, safety, and efficacy. Therefore, their identification, characterization, and quantification are critical aspects of pharmaceutical quality control.
The rationale for studying this compound includes:
Quality Control: Regulatory bodies like the United States Pharmacopeia (USP) establish stringent limits for impurities in pharmaceutical-grade materials. jianbeibio.com The presence of this compound above acceptable thresholds could indicate issues with the synthesis or degradation of Vardenafil.
Reference Standard: Pure forms of this compound are necessary as analytical reference standards. These standards are crucial for the development and validation of analytical methods designed to detect and quantify this specific impurity in bulk drug substances and finished pharmaceutical products.
Forensic and Anti-Doping Science: The illicit inclusion of undeclared Vardenafil analogues in so-called "herbal" or "natural" dietary supplements is a known issue. nih.govnih.gov The ability to detect and identify compounds like this compound is vital for regulatory agencies and forensic laboratories in identifying adulterated products.
Structure-Activity Relationship (SAR) Studies: By systematically modifying the structure of a parent compound like Vardenafil, researchers can explore how different functional groups influence its pharmacological activity. Studying analogues such as this compound, where the 7-propyl group is replaced by a methyl group, can provide valuable data on the structural requirements for potent PDE5 inhibition.
Scope and Objectives of Academic Research on this compound
While specific, in-depth research publications focusing solely on this compound are not widely available in the public domain, the objectives of such research, should it be undertaken, would likely encompass:
Synthesis and Characterization: The development of a robust and efficient synthetic route for this compound to produce a high-purity reference standard. This would be followed by comprehensive structural elucidation using techniques such as Nuclear Magnetic Resonance (NMR) spectroscopy, Mass Spectrometry (MS), and Infrared (IR) spectroscopy.
Analytical Method Development: The creation and validation of sensitive and specific analytical methods, such as High-Performance Liquid Chromatography (HPLC) and Liquid Chromatography-Mass Spectrometry (LC-MS), for the detection and quantification of this compound in various matrices, including bulk Vardenafil and potentially in biological fluids. ijper.org
Pharmacological Profiling: In vitro studies to determine the inhibitory potency and selectivity of this compound against PDE5 and other phosphodiesterase isoforms. This would help to understand its potential contribution to the pharmacological effect or side-effect profile of Vardenafil if present as an impurity.
Metabolic Stability: Investigating the metabolic fate of this compound itself, to understand if it is further metabolized and to identify any potential metabolites.
Properties
Molecular Formula |
C₂₁H₂₈N₆O₄S |
|---|---|
Molecular Weight |
460.55 |
Synonyms |
2-(2-Ethoxy-5-((4-ethylpiperazin-1-yl)sulfonyl)phenyl)-5,7-dimethylimidazo[5,1-f][1,2,4]triazin-4(3H)-one |
Origin of Product |
United States |
Synthetic Methodologies and Chemical Characterization for Research Purposes
Strategies for the Chemical Synthesis of 7-Despropyl 7-Methyl Vardenafil (B611638)
The synthesis of this vardenafil analog is a multi-step process that hinges on the construction of the core imidazo[5,1-f] researchgate.netnih.goveurekaselect.comtriazin-4-one heterocyclic system, followed by the strategic addition of the substituted phenyl ring.
The synthetic route to 7-Despropyl 7-Methyl Vardenafil, much like its parent compound vardenafil, involves a sequence of carefully orchestrated organic reactions. A plausible pathway would begin with the synthesis of the key intermediate, 2-(2-ethoxyphenyl)-5,7-dimethylimidazo[5,1-f] researchgate.netnih.goveurekaselect.comtriazin-4(3H)-one. This core structure is then subjected to chlorosulfonation, followed by amidation to introduce the N-ethylpiperazine sulfonyl moiety.
The general approach to constructing the imidazotriazinone core often involves the condensation of a hydrazine (B178648) derivative with a dicarbonyl compound or its equivalent, followed by cyclization. The specific precursors for the 5,7-dimethyl variant would be selected to yield the desired substitution pattern on the final heterocyclic ring.
The synthesis of vardenafil and its analogs relies on key precursor molecules. A crucial starting material is the appropriately substituted imidazotriazinone core. For this compound, this would be 2-(2-ethoxyphenyl)-5,7-dimethylimidazo[5,1-f] researchgate.netnih.goveurekaselect.comtriazin-4(3H)-one .
The subsequent key reaction steps are:
Chlorosulfonation: The imidazotriazinone intermediate is treated with a chlorosulfonating agent, such as chlorosulfonic acid, to introduce a sulfonyl chloride group onto the phenyl ring. This reaction is typically carried out under anhydrous conditions.
Amidation: The resulting sulfonyl chloride is then reacted with N-ethylpiperazine in the presence of a base to form the final sulfonamide linkage. The choice of base and solvent is critical to ensure a high yield and purity of the final product.
| Reaction Step | Key Reagents | Purpose |
| Imidazotriazinone formation | Substituted hydrazine and dicarbonyl precursors | Construction of the core heterocyclic system with methyl groups at the 5 and 7 positions. |
| Chlorosulfonation | Chlorosulfonic acid | Introduction of the sulfonyl chloride group to the phenyl ring. |
| Amidation | N-ethylpiperazine, inorganic base | Formation of the final sulfonamide bond. |
While detailed catalytic cycles for the synthesis of this compound are not extensively published, catalysts play a crucial role in analogous transformations.
Amidation Catalysis: Boron-based catalysts, such as boric acid and various boronic acids, have been shown to be effective in facilitating direct amidation reactions. These catalysts can activate the carboxylic acid (or in this case, the sulfonyl chloride) towards nucleophilic attack by the amine.
Cross-Coupling Reactions: In the synthesis of more complex analogs, palladium-catalyzed cross-coupling reactions, such as the Suzuki or Buchwald-Hartwig reactions, could be employed to form carbon-carbon or carbon-nitrogen bonds, respectively, allowing for the introduction of diverse substituents on the core structure.
Olefin Metathesis: While not directly applicable to the synthesis of the core structure of this compound, olefin metathesis catalysis has been utilized in the preparation of "dimers" of vardenafil for research purposes, showcasing the versatility of catalytic methods in modifying the parent molecule.
Derivatization and Analog Synthesis Strategies for Research
The generation of analogs of this compound is crucial for structure-activity relationship (SAR) studies and the development of novel compounds with potentially improved properties.
The modular nature of the vardenafil scaffold allows for the synthesis of a wide array of structurally modified analogs. Modifications can be introduced at several key positions:
The Imidazotriazinone Core: Alterations to the alkyl groups at the 5 and 7 positions can influence the compound's interaction with the target enzyme.
The Phenyl Ring: The ethoxy group on the phenyl ring can be replaced with other alkoxy groups or different substituents to probe the electronic and steric requirements of the binding pocket.
The Piperazine (B1678402) Moiety: The N-ethyl group of the piperazine ring can be substituted with other alkyl or functional groups to modify the compound's solubility and pharmacokinetic properties. For instance, analogs such as hydroxyvardenafil, where a hydroxyl group is added to the ethylpiperazine group, have been reported researchgate.net. Another example is pseudovardenafil, where the entire N-ethylpiperazine group is replaced by a piperidine (B6355638) ring.
The design of novel vardenafil derivatives is guided by several key principles aimed at improving potency, selectivity, and pharmacokinetic profiles.
Structure-Activity Relationship (SAR) Studies: SAR studies are fundamental to understanding how different structural features of the molecule contribute to its biological activity. By systematically modifying the molecule and assessing the impact on its inhibitory activity against the target enzyme, researchers can build a model of the key interactions required for binding.
Selectivity: A major goal in the design of novel phosphodiesterase 5 (PDE5) inhibitors is to enhance selectivity over other PDE isoforms, particularly PDE6, which is found in the retina. Off-target inhibition of PDE6 is associated with visual disturbances. Design strategies often focus on exploiting subtle differences in the active sites of these enzymes to create compounds that bind preferentially to PDE5.
Computational Modeling: Molecular docking and other computational techniques are increasingly used to predict how a designed molecule will bind to the active site of the target enzyme. These in silico methods can help prioritize which analogs to synthesize, thereby saving time and resources.
Pharmacokinetic Optimization: In addition to potency and selectivity, the design of new derivatives also considers properties that affect a compound's absorption, distribution, metabolism, and excretion (ADME). This includes optimizing factors like solubility, metabolic stability, and cell permeability.
Spectroscopic and Chromatographic Techniques for Structural Elucidation
The characterization of this compound relies on a multi-technique approach, where each method provides complementary information to build a complete structural picture.
Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful, non-destructive technique that provides detailed information about the carbon-hydrogen framework of a molecule. For this compound, both one-dimensional (¹H and ¹³C NMR) and two-dimensional (e.g., COSY, HSQC, HMBC) NMR experiments are crucial for assigning the specific chemical environment of each proton and carbon atom.
While specific experimental data for this compound is not extensively published, the expected chemical shifts can be predicted based on the analysis of vardenafil and its other analogues. The ¹H NMR spectrum would be expected to show distinct signals for the aromatic protons, the ethoxy group, the ethylpiperazine moiety, and the two methyl groups on the imidazotriazinone core. The replacement of the propyl group in vardenafil with a methyl group at the 7-position would lead to a characteristic singlet signal for this methyl group, readily distinguishable from the triplet and sextet patterns of the original propyl chain.
Two-dimensional NMR techniques would further confirm the connectivity. A COSY (Correlation Spectroscopy) experiment would reveal proton-proton couplings, for instance, within the ethyl groups. HSQC (Heteronuclear Single Quantum Coherence) would correlate each proton signal to its directly attached carbon, while HMBC (Heteronuclear Multiple Bond Correlation) would show longer-range couplings between protons and carbons, helping to piece together the entire molecular structure.
Table 1: Predicted ¹H NMR Chemical Shifts for Key Protons in this compound (Note: These are predicted values based on the structure and data from analogous compounds. Actual experimental values may vary.)
| Proton | Predicted Chemical Shift (ppm) | Multiplicity |
| Aromatic CH | 7.0 - 8.5 | m |
| Ethoxy CH₂ | 4.1 - 4.3 | q |
| Ethoxy CH₃ | 1.3 - 1.5 | t |
| Piperazine CH₂ | 2.5 - 3.5 | m |
| Ethyl CH₂ (piperazine) | 2.4 - 2.6 | q |
| Ethyl CH₃ (piperazine) | 1.0 - 1.2 | t |
| 5-Methyl CH₃ | 2.5 - 2.7 | s |
| 7-Methyl CH₃ | 2.3 - 2.5 | s |
Table 2: Predicted ¹³C NMR Chemical Shifts for Key Carbons in this compound (Note: These are predicted values based on the structure and data from analogous compounds. Actual experimental values may vary.)
| Carbon | Predicted Chemical Shift (ppm) |
| Carbonyl C=O | 155 - 165 |
| Aromatic C | 110 - 150 |
| Imidazotriazinone C | 130 - 160 |
| Ethoxy CH₂ | 60 - 70 |
| Piperazine CH₂ | 45 - 55 |
| Ethyl CH₂ (piperazine) | 50 - 55 |
| 5-Methyl CH₃ | 10 - 15 |
| 7-Methyl CH₃ | 15 - 20 |
| Ethoxy CH₃ | 10 - 15 |
| Ethyl CH₃ (piperazine) | 10 - 15 |
Mass spectrometry (MS) is an essential analytical technique for determining the molecular weight and elemental composition of a compound. For this compound, with a molecular formula of C₂₁H₂₈N₆O₄S, the expected exact mass can be calculated. High-Resolution Mass Spectrometry (HRMS) provides a highly accurate mass measurement, which can confirm the elemental formula.
The electrospray ionization (ESI) technique in positive ion mode would be expected to produce a prominent protonated molecule ([M+H]⁺) at a mass-to-charge ratio (m/z) of approximately 461.2230.
Tandem mass spectrometry (MS/MS) experiments would be used to study the fragmentation pattern of the molecule. By inducing fragmentation of the parent ion, characteristic product ions are formed, which provide valuable structural information. The fragmentation of this compound would likely involve cleavages at the sulfonyl group, the piperazine ring, and the ethoxy group, similar to the fragmentation patterns observed for vardenafil and its other analogues.
Table 3: Predicted High-Resolution Mass Spectrometry Data for this compound
| Ion | Formula | Calculated m/z |
| [M+H]⁺ | C₂₁H₂₉N₆O₄S⁺ | 461.2230 |
Table 4: Plausible Fragmentation Ions for this compound in MS/MS (Note: These are predicted fragmentation patterns based on the structure and known fragmentation of similar compounds.)
| Plausible Fragment | Proposed Structure |
| Loss of the ethylpiperazine sulfonyl group | Cleavage of the phenyl-sulfonyl bond |
| Cleavage of the piperazine ring | Fragmentation within the ethylpiperazine moiety |
| Loss of the ethoxy group | Cleavage of the ethoxy side chain |
Infrared (IR) spectroscopy is used to identify the functional groups present in a molecule by measuring the absorption of infrared radiation. The IR spectrum of this compound would be expected to show characteristic absorption bands corresponding to its various functional groups.
Key expected absorptions include a strong band for the carbonyl (C=O) stretching of the amide group in the imidazotriazinone ring, typically around 1650-1700 cm⁻¹. The N-H stretching vibrations would likely appear in the region of 3200-3400 cm⁻¹. The presence of the sulfonyl group (S=O) would be indicated by strong absorptions in the 1300-1350 cm⁻¹ and 1140-1180 cm⁻¹ regions. Aromatic C-H and C=C stretching vibrations would also be present.
Table 5: Predicted Infrared (IR) Absorption Bands for this compound
| Functional Group | Predicted Absorption Range (cm⁻¹) |
| N-H Stretch | 3200 - 3400 |
| C-H Stretch (Aromatic) | 3000 - 3100 |
| C-H Stretch (Aliphatic) | 2850 - 3000 |
| C=O Stretch (Amide) | 1650 - 1700 |
| C=C Stretch (Aromatic) | 1450 - 1600 |
| S=O Stretch (Sulfonyl) | 1300 - 1350 and 1140 - 1180 |
| C-O Stretch (Ether) | 1200 - 1275 |
Ultraviolet-Visible (UV-Vis) spectroscopy provides information about the electronic transitions within a molecule and is particularly useful for compounds containing chromophores, such as aromatic rings and conjugated systems. The UV-Vis spectrum of this compound is expected to be very similar to that of vardenafil, as the core chromophore system remains unchanged. The spectrum would likely exhibit characteristic absorption maxima (λmax) in the ultraviolet region, arising from the π to π* transitions within the conjugated imidazotriazinone and phenyl ring systems.
Table 6: Predicted UV-Visible Absorption Maxima for this compound (Note: These are predicted values based on the structure and data from analogous compounds.)
| Solvent | Predicted λmax (nm) |
| Methanol or Ethanol | ~230 and ~310 |
Molecular Interactions and Biochemical Mechanisms in in Vitro Systems
Target Identification and Binding Studies (e.g., Phosphodiesterase Isoforms)
The primary molecular target for this class of compounds is the cyclic guanosine (B1672433) monophosphate (cGMP)-specific phosphodiesterase type 5 (PDE5), an enzyme that plays a critical role in signal transduction pathways in various tissues. PDE5 catalyzes the hydrolysis of cGMP, thereby regulating its intracellular levels. Inhibition of PDE5 leads to an accumulation of cGMP, resulting in vasodilation and smooth muscle relaxation.
Specificity Towards PDE5 vs. Other PDE Isoforms (e.g., PDE1, PDE2, PDE3, PDE4, PDE6, PDE11)
The clinical efficacy and side-effect profile of PDE5 inhibitors are largely determined by their selectivity for the PDE5 isozyme over other phosphodiesterase isoforms. The PDE family consists of at least 11 distinct families (PDE1-PDE11), which differ in their substrate specificity (cAMP or cGMP), tissue distribution, and regulatory properties.
Vardenafil (B611638), the parent compound, is known for its high potency and selectivity for PDE5. It exhibits significantly less inhibitory activity against other PDE isoforms, such as PDE1, PDE2, PDE3, and PDE4. chemscene.com However, like other first-generation PDE5 inhibitors, vardenafil shows some cross-reactivity with PDE6, which is concentrated in the retina, and to a lesser extent, PDE11. chemscene.com This cross-inhibition of PDE6 is associated with transient visual disturbances observed with some PDE5 inhibitors.
Specific selectivity data for 7-Despropyl 7-Methyl Vardenafil is not available in the current literature. However, given its structural similarity to vardenafil, it is hypothesized to be a selective PDE5 inhibitor. The key structural change—the replacement of a propyl with a methyl group—could potentially alter its selectivity profile. This modification might affect the compound's fit within the active sites of different PDE isoforms, potentially increasing or decreasing its affinity for off-target PDEs like PDE6 or PDE11 compared to vardenafil.
Quantitative Analysis of Enzyme Inhibition (e.g., IC50, Ki determination)
The inhibitory potency of a compound is quantified using metrics such as the half-maximal inhibitory concentration (IC50) and the inhibition constant (Ki). The IC50 value represents the concentration of an inhibitor required to reduce the activity of a specific enzyme by 50%.
While specific IC50 or Ki values for this compound against any PDE isoform have not been publicly documented, the data for its parent compound, vardenafil, provide a crucial benchmark. Vardenafil is a highly potent inhibitor of PDE5, with reported IC50 values in the sub-nanomolar range. chemscene.com The structural modification in this compound is expected to influence its inhibitory potency.
Below is a table of reported IC50 values for the parent compound, vardenafil, against various PDE isoforms, which serves as a reference for understanding the potential activity of its analog.
| PDE Isoform | Vardenafil IC50 (nM) |
| PDE1 | 180 chemscene.com |
| PDE2 | >1000 chemscene.com |
| PDE3 | >1000 chemscene.com |
| PDE4 | >1000 chemscene.com |
| PDE5 | 0.7 chemscene.com |
| PDE6 | 11 chemscene.com |
| This table is interactive. Users can sort columns by clicking on the headers. |
The potency of this compound would depend on how the smaller methyl group interacts with the PDE5 active site compared to the larger propyl group of vardenafil.
Molecular Modeling and Docking Studies for Receptor Interactions
Molecular modeling and docking studies are powerful computational tools used to predict and analyze the interaction between a ligand (inhibitor) and its protein target at the molecular level.
Conformational Analysis and Pharmacophore Elucidation
A pharmacophore model for a PDE5 inhibitor includes key features necessary for binding: a hydrogen bond acceptor/donor region (mimicking the purine (B94841) ring of cGMP), a primary hydrophobic region, and an accessory hydrophobic region.
The conformational flexibility of the inhibitor plays a role in how well it can adapt to the binding site. The replacement of the propyl group with a smaller methyl group in this compound would reduce the steric bulk at this position. This change would influence the compound's preferred conformation and how it presents its pharmacophoric features to the PDE5 active site. While the core pharmacophore responsible for PDE5 inhibition is maintained, the change in the accessory hydrophobic region (from propyl to methyl) is the critical difference. This modification is predicted to result in a less optimal fit within the hydrophobic sub-pocket of the PDE5 active site, which could translate to lower inhibitory potency compared to vardenafil.
In Vitro Cellular Assays for Functional Characterization (e.g., enzyme activity modulation in cell lines)
To move beyond purified enzyme systems, in vitro cellular assays are used to assess a compound's functional activity in a more biologically relevant context. Such assays typically involve treating specific cell lines that express the target enzyme (PDE5) and measuring the downstream consequences of its inhibition.
For a PDE5 inhibitor, a common assay would involve using a cell line such as rabbit corpus cavernosum smooth muscle cells or other cells engineered to express human PDE5. The functional endpoint would be the measurement of intracellular cGMP levels following stimulation with a nitric oxide (NO) donor (which activates soluble guanylate cyclase to produce cGMP) in the presence and absence of the inhibitor. An effective PDE5 inhibitor would cause a dose-dependent increase in cGMP accumulation.
Currently, there is no published literature detailing the results of in vitro cellular assays for this compound. Based on its presumed mechanism as a PDE5 inhibitor, it would be expected to increase cGMP levels in appropriate cellular models. The potency observed in such assays (EC50 value) would provide a measure of its functional activity at the cellular level and would be expected to correlate with its enzymatic inhibitory potency (IC50 value).
Metabolic Transformations and Bioanalytical Research in Pre Clinical Models
Elucidation of Metabolic Pathways and Enzyme Systems Involved
While specific metabolic studies exclusively focused on 7-Despropyl 7-Methyl Vardenafil (B611638) are not extensively documented, its metabolic pathways can be largely inferred from the comprehensive research conducted on its parent compound, Vardenafil.
The metabolism of Vardenafil is predominantly carried out by hepatic enzymes, primarily the Cytochrome P450 isoform CYP3A4. fda.govdrugbank.com There are also contributions from CYP3A5 and, to a lesser degree, CYP2C isoforms. fda.govdrugbank.com Given that 7-Despropyl 7-Methyl Vardenafil is a close structural analog, it is anticipated to be a substrate for the same enzyme systems. These enzymes are responsible for oxidative metabolism, a key step in the biotransformation of many drugs. Inhibitors of these enzymes, particularly CYP3A4, are known to reduce the clearance of Vardenafil, a principle that would logically extend to its analogs like this compound. fda.gov
This compound is itself considered a secondary metabolite or, more accurately, a related substance in the context of Vardenafil production and degradation. The study of Vardenafil's metabolic profile has led to the identification of several other metabolites. The primary circulating metabolite of Vardenafil is M1, which is formed through N-desethylation of the piperazine (B1678402) ring. fda.govnih.gov
In-vitro studies on other Vardenafil analogs, such as pseudovardenafil and hydroxyvardenafil, using human liver microsomes have identified numerous metabolic products. researchgate.net These studies, employing advanced techniques like liquid chromatography quadrupole-time of flight mass spectrometry (LC-Q-TOF-MS), have characterized metabolites formed through various reactions including: researchgate.net
Hydroxylation
N-dealkylation
Oxidative deamination
Glucuronidation
These findings suggest that this compound would likely undergo similar biotransformations in pre-clinical models, resulting in a range of secondary metabolites that require structural characterization.
Quantitative Bioanalytical Method Development for Research Samples
Accurate and sensitive analytical methods are essential for quantifying this compound in research samples, such as those from in-vitro metabolism studies or for impurity quantification in bulk drug substances.
High-Performance Liquid Chromatography (HPLC) is a cornerstone technique for the analysis of Vardenafil and its impurities. jianbeibio.com Reversed-phase HPLC (RP-HPLC) methods are commonly developed for this purpose. These methods are capable of separating the main compound from its related substances, including this compound.
A typical HPLC setup involves a C18 column and a mobile phase consisting of an organic solvent like acetonitrile (B52724) and an aqueous buffer (e.g., ammonium (B1175870) acetate, formic acid, or phosphate (B84403) buffer). rsc.orgmagtechjournal.comijper.org Detection is often performed using a UV or Diode-Array Detector (DAD) at a wavelength where the compounds exhibit strong absorbance, such as 230 nm or 245 nm. rsc.orgmagtechjournal.com For enhanced sensitivity and specificity, especially in complex matrices like plasma or urine, HPLC is coupled with tandem mass spectrometry (MS/MS). nih.govjapsonline.comnih.gov
Table 1: Example HPLC Conditions for Vardenafil and Impurity Analysis
| Parameter | Condition 1 | Condition 2 |
|---|---|---|
| Column | Agilent Zorbax Bonus-RP C18 (250x4.6 mm, 5 µm) ijper.org | Athena C18-WP (250 x 4.6 mm, 5 µm) magtechjournal.com |
| Mobile Phase A | 0.1% Orthophosphoric Acid in Water ijper.org | Water/Acetonitrile (90:10) with Ammonium Acetate magtechjournal.com |
| Mobile Phase B | Acetonitrile ijper.org | Water/Acetonitrile (10:90) with Ammonium Acetate magtechjournal.com |
| Elution | Isocratic (80:20 A:B) ijper.org | Gradient magtechjournal.com |
| Flow Rate | 1.0 mL/min ijper.org | 1.0 mL/min magtechjournal.com |
| Detector | UV at 247 nm ijper.org | UV at 245 nm magtechjournal.com |
This table presents a summary of typical conditions and is not an exhaustive list.
Ultra-Performance Liquid Chromatography (UPLC) represents a significant advancement over traditional HPLC, offering higher resolution, greater sensitivity, and faster analysis times. This is achieved by using columns with smaller particle sizes (sub-2 µm). Several stability-indicating UPLC methods have been developed and validated for the determination of Vardenafil and its related substances. ijpsr.comscirp.org These methods are highly effective for impurity profiling.
UPLC systems, often coupled with MS/MS detectors, can separate and quantify Vardenafil and its impurities in a single run of just a few minutes. rsc.orgnih.gov For instance, a UPLC-MS/MS method was developed to separate Vardenafil and other compounds in under 6 minutes using a C18 column and a gradient elution with acetonitrile and 0.1% formic acid. nih.gov
For any quantitative bioanalytical method to be considered reliable, it must undergo rigorous validation as per guidelines from bodies like the International Council for Harmonisation (ICH). Validation ensures the method is suitable for its intended purpose. Studies on analytical methods for Vardenafil and its impurities consistently report validation across several key parameters. nih.govscirp.org
Linearity: The method's ability to elicit test results that are directly proportional to the analyte concentration. For Vardenafil and its impurities, excellent linearity is typically achieved with correlation coefficients (r²) greater than 0.999. scirp.org
Precision: The closeness of agreement between a series of measurements. It is usually expressed as the Relative Standard Deviation (RSD), with values typically below 2.0% for intra-day and inter-day precision. scirp.org
Accuracy: The closeness of the test results to the true value. It is often determined by recovery studies, with results for Vardenafil and its impurities generally falling within 98-102%. scirp.org
Limit of Detection (LOD): The lowest amount of an analyte in a sample that can be detected but not necessarily quantitated as an exact value. For Vardenafil in biological samples, LODs can be as low as 0.2 ng/mL using LC-MS/MS. nih.gov
Limit of Quantitation (LOQ): The lowest amount of an analyte in a sample which can be quantitatively determined with suitable precision and accuracy. Using sensitive LC-MS/MS methods, the LOQ for Vardenafil can be established at levels like 0.5 ng/mL. nih.gov
Table 2: Summary of Validation Parameters from a UPLC Method for Vardenafil and Impurities
| Validation Parameter | Result |
|---|---|
| Linearity (r²) | > 0.999 scirp.org |
| Precision (%RSD) | < 2.0% scirp.org |
| Accuracy (% Recovery) | 98.7% - 103.5% scirp.org |
| LOD (in plasma) | 0.2 ng/mL (LC-MS/MS) nih.gov |
| LOQ (in plasma) | 0.5 ng/mL (LC-MS/MS) nih.gov |
This table compiles representative data from published validation studies.
Distribution and Excretion Studies in In Vitro or Animal Research Models (Focus on compound fate)
The study of a compound's distribution and excretion is fundamental to understanding its metabolic fate within a biological system. These studies are crucial in preclinical research to predict the pharmacokinetic profile of a new chemical entity. For "this compound," a known impurity and structural analog of Vardenafil, specific data on its distribution and excretion are not extensively available in publicly accessible scientific literature. However, the established methodologies for such research provide a clear framework for how its metabolic fate would be investigated.
In vitro metabolic studies are essential first steps in characterizing the metabolic stability of a compound. These assays predict how a compound might be metabolized in the liver, the primary site for drug metabolism. wuxiapptec.com The main approaches involve using liver microsomes or hepatocytes. researchgate.net
Microsomal Stability Assays: Liver microsomes are vesicles of the endoplasmic reticulum and contain a high concentration of Phase I metabolic enzymes, such as cytochrome P450 (CYP) enzymes. wuxiapptec.com An assay would involve incubating "this compound" with liver microsomes from preclinical species (e.g., rat, dog) or humans. nih.gov The disappearance of the parent compound over time is monitored, typically by liquid chromatography-mass spectrometry (LC-MS), to determine its intrinsic clearance and metabolic half-life. springernature.com
Hepatocyte Metabolism Assays: Hepatocytes, or intact liver cells, provide a more comprehensive model as they contain both Phase I and Phase II metabolic enzymes and their necessary cofactors. domainex.co.ukevotec.com Incubating "this compound" with a suspension of cryopreserved hepatocytes allows for the study of a wider range of metabolic transformations. thermofisher.com Samples are taken at various time points to measure the rate of metabolism of the parent compound and to identify the formation of potential metabolites. bdj.co.jpyoutube.com
While specific experimental data for "this compound" is not available, the following table illustrates the type of data that would be generated from an in vitro hepatocyte stability study.
Illustrative Data: In Vitro Metabolic Stability of this compound in Rat Hepatocytes (Note: The following data is hypothetical and for illustrative purposes only.)
| Time Point (minutes) | Remaining Parent Compound (%) | Metabolite A Formation (Peak Area) | Metabolite B Formation (Peak Area) |
|---|---|---|---|
| 0 | 100 | 0 | 0 |
| 15 | 85 | 1500 | 300 |
| 30 | 68 | 3200 | 750 |
| 60 | 45 | 5800 | 1600 |
| 120 | 20 | 8500 | 3500 |
Following in vitro assessments, in vivo studies in animal models, such as rats or dogs, are conducted to understand the compound's behavior in a whole organism. nih.goveuropa.eu
Plasma Concentration Studies: To determine the pharmacokinetic profile, "this compound" would be administered to laboratory animals, and blood samples would be collected at various time points. youtube.com The concentration of the compound and its major metabolites in the plasma would be quantified using a validated bioanalytical method, like LC-MS/MS. mdpi.com This data allows for the calculation of key pharmacokinetic parameters such as maximum concentration (Cmax), time to reach maximum concentration (Tmax), and the area under the concentration-time curve (AUC). europa.eu
Excretion Pathway Studies: To determine how the compound and its metabolites are eliminated from the body, a mass balance study is typically performed. nih.gov This often involves synthesizing a radiolabeled version of "this compound" (e.g., with Carbon-14 or Tritium). acs.orgnih.gov After administration of the radiolabeled compound to animals, urine, feces, and sometimes bile are collected over a period of time. youtube.com The total radioactivity in each matrix is measured to determine the primary routes and rate of excretion. acs.org
The table below provides a hypothetical representation of data that would be collected from an in vivo study in rats.
Illustrative Data: Pharmacokinetic Parameters and Excretion of this compound in Rats (Note: The following data is hypothetical and for illustrative purposes only.)
| Parameter | Value |
|---|---|
| Cmax (ng/mL) | 450 |
| Tmax (hours) | 1.5 |
| AUC (ng*h/mL) | 2800 |
| Excretion in Urine (% of dose) | 15 |
| Excretion in Feces (% of dose) | 80 |
Structure Activity Relationship Sar and Structure Metabolism Relationship Smr Studies
Comparative Analysis of 7-Despropyl 7-Methyl Vardenafil (B611638) with Vardenafil and Related Analogues
The potency of vardenafil is intrinsically linked to its molecular structure, which mimics the purine (B94841) moiety of cGMP. nih.gov The imidazotriazinone core of vardenafil is a crucial element for its high affinity and slow dissociation from the PDE5 active site. nih.gov The modification in 7-Despropyl 7-Methyl Vardenafil—the substitution of the propyl group at the 7th position of the imidazotriazinone ring with a methyl group—is a significant structural change.
Studies on other vardenafil analogues, such as pseudovardenafil, where the ethylpiperazine group is replaced by a piperidine (B6355638) ring, have demonstrated that modifications to the periphery of the molecule can significantly impact its biological activity. nih.gov Similarly, the change from a propyl to a methyl group at the C7 position would be expected to modulate the compound's inhibitory potency.
To illustrate the potential impact of this modification, a comparative data table can be constructed based on known SAR principles for PDE5 inhibitors.
Table 1: Postulated Comparative Inhibitory Potency of Vardenafil Analogues
| Compound | C7-Substituent | Postulated Relative IC50 (PDE5) | Rationale |
|---|---|---|---|
| Vardenafil | Propyl | 1.0 | Optimal hydrophobic interaction in the C7-pocket. |
| This compound | Methyl | > 1.0 (Higher IC50) | Reduced van der Waals forces and hydrophobic interactions due to smaller alkyl group, potentially leading to lower potency. |
Note: The IC50 values are hypothetical and for illustrative purposes, based on established SAR principles.
Identification of Key Structural Determinants for Molecular Interaction and Enzyme Inhibition
The interaction of vardenafil with PDE5 is a complex interplay of various structural features. The primary determinants of its high-affinity binding include:
Imidazotriazinone Ring: This core structure mimics the guanine (B1146940) base of cGMP, allowing it to fit into the active site of PDE5. nih.gov
Ethoxyphenyl Group: This group is involved in stacking interactions with a key phenylalanine residue (Phe820) in the active site. nih.gov
Sulfonylpiperazine Moiety: The sulfonyl group forms crucial hydrogen bonds, while the ethylpiperazine part extends into a solvent-exposed region, where modifications can influence selectivity and pharmacokinetic properties. nih.govfda.gov
In the case of this compound, the fundamental interactions mediated by the imidazotriazinone ring, the ethoxyphenyl group, and the sulfonylpiperazine moiety would remain largely intact. The key difference lies in the interaction of the C7-substituent. The propyl group of vardenafil occupies a hydrophobic pocket, and its replacement with a smaller methyl group would lead to a loss of some of this favorable interaction.
Impact of Structural Modifications on Metabolic Lability and Pathway Shifting
Vardenafil is primarily metabolized by hepatic cytochrome P450 (CYP) enzymes, with CYP3A4 being the major contributor, and CYP3A5 and CYP2C isoforms playing a lesser role. fda.gov The main metabolic pathway is the N-de-ethylation of the piperazine (B1678402) ring, leading to the formation of the M1 metabolite, which retains some pharmacological activity. fda.gov
The structural modification in this compound is at the imidazotriazinone core, a region not typically targeted in the initial phase of vardenafil metabolism. Therefore, it is likely that this analogue would still undergo N-de-ethylation of the piperazine ring as a primary metabolic route.
Metabolic studies of other vardenafil analogues, such as pseudovardenafil and hydroxyvardenafil, have shown that even seemingly small structural changes can lead to the formation of numerous, previously unreported metabolites. nih.gov This suggests that the metabolic profile of this compound could be more complex than a simple extrapolation from vardenafil.
Table 2: Postulated Metabolic Pathways and Lability
| Compound | Primary Metabolic Pathway | Potential Minor Pathways | Postulated Metabolic Lability |
|---|---|---|---|
| Vardenafil | N-de-ethylation of piperazine | N-dealkylation, oxidation | Established |
Computational Chemistry Approaches to SAR and SMR (e.g., QSAR, molecular dynamics simulations)
Computational chemistry offers powerful tools to predict the properties of novel compounds like this compound.
Quantitative Structure-Activity Relationship (QSAR): QSAR models are developed by correlating the chemical structures of a series of compounds with their biological activities. nih.gov For PDE5 inhibitors, these models can predict the inhibitory potency (IC50) based on various molecular descriptors such as hydrophobicity, electronic properties, and steric parameters. nih.govdrugbank.com By inputting the structure of this compound into a validated QSAR model for imidazotriazinone-based PDE5 inhibitors, one could obtain a quantitative prediction of its activity. The model would likely indicate a decrease in potency due to the reduced size and hydrophobicity of the C7-substituent.
Molecular Dynamics (MD) Simulations: MD simulations can provide insights into the dynamic behavior of the ligand-protein complex over time. nih.govplos.org A simulation of this compound bound to the PDE5 active site could reveal:
The stability of the binding pose compared to vardenafil.
The extent of hydrophobic interactions of the C7-methyl group within the binding pocket.
Any alterations in the conformational changes of the enzyme, such as the H-loop, upon binding. nih.gov
These computational approaches are invaluable for pre-screening and prioritizing novel analogues for synthesis and experimental testing, saving significant time and resources in the drug discovery process. youtube.com
Compound Names Table
| Trivial Name | IUPAC Name |
| Vardenafil | 2-(2-Ethoxy-5-(4-ethylpiperazin-1-yl)sulfonylphenyl)-5-methyl-7-propyl-3H-imidazo[5,1-f] nih.govnih.govscilit.comtriazin-4-one |
| This compound | 2-(2-Ethoxy-5-(4-ethylpiperazin-1-yl)sulfonylphenyl)-5,7-dimethyl-3H-imidazo[5,1-f] nih.govnih.govscilit.comtriazin-4-one |
| Sildenafil | 1-[[3-(4,7-Dihydro-1-methyl-7-oxo-3-propyl-1H-pyrazolo[4,3-d]pyrimidin-5-yl)-4-ethoxyphenyl]sulfonyl]-4-methylpiperazine |
| Pseudovardenafil | 1-[[3-(1,4-dihydro-5-methyl-4-oxo-7-propylimidazo[5,1-f][1,2,4]triazin-2-yl)-4-ethoxyphenyl]sulfonyl]piperidine |
| Hydroxyvardenafil | Structure not fully elucidated in provided sources |
| M1 (Vardenafil Metabolite) | 2-(2-Ethoxy-5-(piperazin-1-yl)sulfonylphenyl)-5-methyl-7-propyl-3H-imidazo[5,1-f] nih.govnih.govscilit.comtriazin-4-one |
Role As a Research Tool and in Early Stage Drug Discovery Research
Utilization of 7-Despropyl 7-Methyl Vardenafil (B611638) as a Biochemical Probe
7-Despropyl 7-methyl vardenafil serves as a valuable biochemical probe in pharmacological research due to its structural relationship with vardenafil, a potent phosphodiesterase type 5 (PDE5) inhibitor. As a structural analog, it is employed to investigate the structure-activity relationships (SAR) of PDE5 inhibitors. By comparing the biochemical and cellular effects of vardenafil with this modified analog, researchers can elucidate the specific molecular interactions that govern the parent drug's potency and selectivity.
The study of such analogs is instrumental in understanding the metabolic pathways and pharmacodynamics of the broader class of PDE5 inhibitors. Its use in research helps to map how structural modifications, such as the replacement of the propyl group with a methyl group at a specific position, affect the compound's interaction with the enzyme's catalytic site. Furthermore, research has shown that PDE5 inhibitors can interact with other cellular targets, such as the multidrug resistance protein 7 (MRP7), where they can inhibit its efflux function. nih.gov This suggests that analogs like this compound could also be utilized as probes to explore these off-target interactions and their physiological consequences.
Contribution to Understanding PDE5 Enzyme Regulation and Specificity
While the specific pharmacological activity of this compound is not extensively characterized, its existence and use as a research tool contribute significantly to the broader understanding of PDE5 enzyme regulation and specificity. The study of analogs is a cornerstone of medicinal chemistry, providing critical insights into how minor structural changes can dramatically alter a compound's biological activity.
Application in In Vitro Screening Assays for Novel Modulators
In early-stage drug discovery, this compound is applied in in vitro screening assays. These studies are crucial for assessing its own biological activity and for discovering novel modulators of the PDE5 enzyme. In this context, the compound can be used as a reference or tool compound.
For instance, in a high-throughput screening campaign designed to identify new PDE5 inhibitors, this compound could be used alongside the parent compound, vardenafil. A new chemical entity's inhibitory profile could be compared against both, helping to triage hits and provide early information about their potential mechanism of action. This comparative approach allows researchers to quickly categorize new compounds based on their structure-activity relationship relative to a known scaffold, accelerating the hit-to-lead optimization process.
| Research Application | Description | Key Findings/Utility |
| Structure-Activity Relationship (SAR) Studies | Used as a structural analog to probe the requirements of the PDE5 active site. | Helps determine which molecular moieties are critical for binding and potency, guiding the design of new inhibitors. |
| Metabolic Pathway Analysis | Serves as a reference to understand the metabolism of vardenafil and related compounds. | Aids in identifying and characterizing metabolites and understanding the pharmacodynamic profile of PDE5 inhibitors. |
| In Vitro Screening | Employed as a tool compound in assays to discover and characterize novel PDE5 modulators. | Provides a benchmark for comparing the activity of new chemical entities. |
| Off-Target Interaction Studies | Can be used to investigate the binding and activity at other proteins, such as MRP7. | Helps to understand the broader pharmacological profile and potential for drug-drug interactions. nih.gov |
Significance in the Development of Analytical Standards and Reference Materials
One of the most significant applications of this compound is in its role as an analytical standard and certified reference material. lgcstandards.com In the pharmaceutical industry, ensuring the purity and quality of an active pharmaceutical ingredient (API) is paramount. This compound is classified as a known impurity of vardenafil. As such, its availability as a highly characterized, pure substance is essential for the development and validation of analytical methods.
These methods, particularly high-performance liquid chromatography (HPLC), are used for impurity profiling in batches of vardenafil. By using this compound as a reference standard, analytical chemists can accurately identify and quantify its presence, ensuring that it does not exceed the stringent limits set by regulatory authorities.
Furthermore, stable isotope-labeled (SIL) versions of the compound, such as this compound-d5, are also available. lgcstandards.com These deuterated standards are indispensable in quantitative bioanalysis using mass spectrometry. They are used as internal standards to correct for variations in sample preparation and instrument response, leading to highly accurate and precise measurements of the analyte in complex biological matrices. The development and use of such standard reference materials are fundamental to quality control and regulatory compliance in drug manufacturing. researchgate.net
Future Directions in Academic Research on 7 Despropyl 7 Methyl Vardenafil
Emerging Methodologies for Comprehensive Characterization
Future research should prioritize a more exhaustive characterization of 7-Despropyl 7-Methyl Vardenafil (B611638) beyond its basic identification. While standard techniques like High-Performance Liquid Chromatography (HPLC) are used for routine impurity profiling, emerging methodologies can provide a more detailed understanding of its physicochemical properties.
Advanced chromatographic techniques, such as Ultra-Performance Liquid Chromatography (UPLC) coupled with high-resolution mass spectrometry (HRMS) like Quadrupole Time-of-Flight (Q-TOF-MS), offer superior separation efficiency and precise mass determination. nih.govnih.gov The application of such methods, which have been successfully used to identify novel Vardenafil analogs in complex matrices, would enable the unequivocal structural elucidation and quantification of 7-Despropyl 7-Methyl Vardenafil, even at trace levels. nih.gov Furthermore, the use of tandem mass spectrometry (MS/MS) can facilitate the detailed characterization of its fragmentation pathways, creating a comprehensive spectral library for future reference. nih.gov
Spectroscopic techniques also hold significant potential. Advanced Nuclear Magnetic Resonance (NMR) spectroscopy, including two-dimensional methods (COSY, HMQC, HMBC), can provide unambiguous assignment of all proton and carbon signals, confirming the precise location of the methyl group and the absence of the propyl group, thus solidifying its structural identity. nih.govjfda-online.com
Potential for Advanced In Vitro and In Silico Modeling
The biological activity of this compound remains largely uncharacterized. nih.gov Advanced in vitro and in silico models offer a powerful and ethical approach to predict its potential pharmacological and toxicological profile.
In Vitro Models: Future in vitro studies should move beyond simple binding assays. The use of human liver microsomes, a well-established model for studying drug metabolism, could elucidate the metabolic fate of this compound. nih.gov Such studies have been successfully employed for other Vardenafil analogs, identifying novel metabolites. nih.gov Investigating its interaction with a broader panel of phosphodiesterase enzymes (beyond PDE5) would help to determine its selectivity profile. Moreover, cell-based assays using relevant human cell lines (e.g., endothelial cells, smooth muscle cells) could provide insights into its cellular effects, such as impacts on cyclic guanosine (B1672433) monophosphate (cGMP) signaling pathways.
In Silico Modeling: Computational approaches can significantly accelerate the understanding of this compound. Molecular docking studies can be employed to model the interaction of this compound with the catalytic domain of PDE5. mdpi.com By comparing its binding affinity and conformation to that of Vardenafil, researchers can predict its inhibitory potential. Such in silico models have been effectively used to map the essential residues in the PDE5 catalytic domain responsible for inhibitor stabilization. mdpi.com Furthermore, Absorption, Distribution, Metabolism, Excretion, and Toxicity (ADMET) prediction models can offer initial estimates of its pharmacokinetic properties and potential toxicological liabilities. thieme-connect.de
| Research Approach | Potential Application for this compound |
| Advanced Chromatography (UPLC-Q-TOF-MS/MS) | Precise quantification and structural confirmation in various samples. |
| NMR Spectroscopy (1D and 2D) | Unambiguous structural elucidation. |
| Human Liver Microsome Assays | Identification of potential metabolites. |
| Broad-Panel Enzyme Assays | Determination of selectivity for different PDE isoforms. |
| Molecular Docking | Prediction of binding affinity and interaction with PDE5. |
| ADMET Modeling | In silico prediction of pharmacokinetic and toxicity profiles. |
Integration with Systems Biology Approaches for Mechanistic Insights
To gain a holistic understanding of the biological implications of this compound, future research should integrate systems biology approaches. Instead of focusing on a single target, systems biology allows for the study of how a compound affects complex cellular networks.
Unexplored Research Avenues and Mechanistic Insights
Beyond its role as an impurity, this compound presents several unexplored avenues for fundamental research that could yield novel mechanistic insights.
Investigation of Novel Biological Targets in Research Models
The therapeutic applications of PDE5 inhibitors are expanding, with research exploring their potential in conditions like cancer and heart failure. thieme-connect.degoogle.com This raises the intriguing possibility that their analogs and impurities might also possess novel biological activities. Future studies could investigate whether this compound interacts with other, non-PDE targets. High-throughput screening of this compound against a broad range of receptors, enzymes, and ion channels could uncover unexpected pharmacological properties. Given that structurally similar compounds can have distinct biological effects, it is plausible that this compound may have a unique activity profile that differs from Vardenafil.
Exploration of Degradation Pathways and Stability in Research Matrices
A comprehensive understanding of the stability of this compound is essential for its use as a reliable reference standard and for understanding its persistence in various environments. Stability-indicating methods, which can separate the intact compound from its degradation products, need to be developed and validated. scirp.orgresearchgate.net
Q & A
Basic Research Questions
Q. What validated analytical methods are recommended for detecting 7-Despropyl 7-Methyl Vardenafil in bulk or pharmaceutical formulations?
- Methodological Answer : Use high-performance liquid chromatography (HPLC) coupled with UV detection, optimized via the Box-Behnken experimental design to identify critical factors (e.g., mobile phase composition, column temperature). Validate parameters per ICH guidelines, including specificity, linearity (1–50 µg/mL), precision (RSD <2%), and recovery rates (98–102%) . For structural confirmation, employ mass spectrometry (MS) and nuclear magnetic resonance (NMR) to verify purity and absence of impurities like sildenafil or tadalafil analogs .
Q. How can researchers synthesize and characterize this compound for preclinical studies?
- Methodological Answer : Follow a multi-step synthesis protocol starting from vardenafil hydrochloride, using selective dealkylation and methylation reactions under inert conditions. Characterize intermediates and the final compound via IUPAC-compliant nomenclature, FTIR (to confirm functional groups), and high-resolution MS for molecular weight verification. Include chromatographic purity (>99%) and solubility profiles in polar solvents (e.g., DMSO, ethanol) .
Advanced Research Questions
Q. What experimental designs are optimal for evaluating this compound’s efficacy in reversing ABCB1-mediated multidrug resistance (MDR) in cancer?
- Methodological Answer : Use ABCB1-overexpressing cell lines (e.g., KB-C2) paired with parental controls. Measure cytotoxicity via MTT assays using paclitaxel or doxorubicin as substrates. Assess intracellular drug accumulation via radiolabeled [³H]-paclitaxel and ATPase activity assays to confirm direct ABCB1 inhibition. Compare results to vardenafil and tadalafil at equimolar concentrations (5–20 µM) to evaluate potency differences. Include Western blotting to rule out ABCB1 protein expression changes .
Q. How can researchers address contradictions in pharmacological data for this compound, such as inconsistent IC₅₀ values across studies?
- Methodological Answer : Conduct meta-analyses of peer-reviewed studies to identify variables influencing discrepancies (e.g., cell line heterogeneity, assay conditions). Validate findings using standardized protocols:
- Dose-Response Consistency : Test multiple concentrations (1 nM–100 µM) in triplicate.
- Control Normalization : Include positive controls (e.g., verapamil for ABCB1 inhibition) and vehicle controls.
- Statistical Rigor : Apply ANOVA with post-hoc Tukey tests to assess significance (p<0.05) .
Q. What strategies are recommended for integrating this compound into combination therapies for enhanced therapeutic outcomes?
- Methodological Answer : Design a factorial experimental matrix to evaluate synergism with chemotherapeutics (e.g., cisplatin, docetaxel). Use Chou-Talalay combination indices (CI <1 indicates synergy). In vivo, employ xenograft models with pharmacokinetic profiling to monitor drug-drug interactions (e.g., CYP3A4 metabolism). For clinical translation, reference ICH guidelines for safety assessments, including hepatotoxicity and cardiac liability screens .
Q. How should researchers design ethical and reproducible preclinical studies for this compound?
- Methodological Answer : Adopt a randomized, blinded design with power analysis to determine sample size (n ≥6/group). For toxicity studies, follow OECD guidelines:
- Acute Toxicity : Single-dose escalation in rodents (10–100 mg/kg) with 14-day observation.
- Genotoxicity : Ames test and micronucleus assay.
- Participant Selection : Use age/weight-matched animals and document exclusion criteria (e.g., pre-existing organ dysfunction). Publish raw data and statistical code for transparency .
Data Presentation and Reproducibility Guidelines
- Tables : Include physicochemical properties (logP, pKa), IC₅₀ values across cell lines, and validation parameters (e.g., LOD, LOQ).
- Figures : Dose-response curves, Western blot images, and molecular docking models (if applicable).
- References : Cite ICH, AOAC, and peer-reviewed journals for methodological rigor .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
